Methyl 3-bromo-2-ethoxy-6-fluorobenzoate

Description

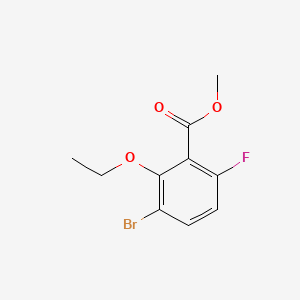

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate (CAS 2122054-26-4) is a fluorinated aromatic ester characterized by a bromine atom at position 3, an ethoxy group at position 2, and a fluorine atom at position 6 of the benzene ring, with a methyl ester moiety at the carbonyl position . This compound is synthesized via bromination and coupling reactions, as described in analogous syntheses for related benzoic acid derivatives. For example, bromination of 2-fluoro-6-methylbenzoic acid with bromine in the presence of silver nitrate yields intermediates suitable for further functionalization .

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

methyl 3-bromo-2-ethoxy-6-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO3/c1-3-15-9-6(11)4-5-7(12)8(9)10(13)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

KAAYTLLTDMMTDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1C(=O)OC)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-ethoxy-6-fluorobenzoate typically involves the esterification of 3-bromo-2-ethoxy-6-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 3-bromo-2-ethoxy-6-fluorobenzyl alcohol.

Oxidation: Formation of 3-bromo-2-ethoxy-6-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is utilized in various scientific research applications, including:

Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: As a building block for the construction of more complex molecules.

Material Science: In the development of novel materials with specific properties.

Biological Studies: As a probe to study enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-ethoxy-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Key Observations :

Substituent Position : Bromine at position 3 (meta) in the target compound vs. position 2 (ortho) or 4 (para) in analogs alters electronic effects and steric hindrance. For instance, meta-substituted bromine may enhance stability in nucleophilic substitution compared to ortho-substituted analogs.

Ester Group : Ethyl esters (e.g., CAS 1214362-62-5) exhibit higher lipophilicity than methyl esters, which could influence bioavailability in pharmaceutical contexts .

Physicochemical and Functional Comparisons

- Boiling Points and Solubility : Higher molecular weight analogs (e.g., CAS 1784053-31-1 at 267.48 g/mol) likely have elevated boiling points compared to the target compound (275.08 g/mol). Ethoxy groups may reduce aqueous solubility relative to methyl esters .

- Biological Activity: Structural similarity (e.g., 0.94–0.97 scores) suggests analogs may share bioactivity profiles, aligning with the principle that similar structures induce similar biological responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.